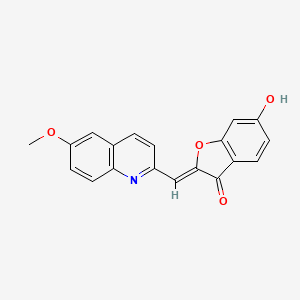

(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

Description

(Z)-6-Hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 6-hydroxy group and a 6-methoxyquinolin-2-ylmethylene moiety at the C2 position.

- Molecular formula: Hypothesized as C₁₉H₁₃NO₄ (calculated from similar quinoline-containing aurones in ).

- Key features: The quinoline ring introduces a nitrogen heterocycle, while the 6-methoxy group modulates electronic and steric properties. This structure is anticipated to influence biological activity, particularly in anticancer and enzyme inhibition contexts .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(6-methoxyquinolin-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-23-14-5-7-16-11(8-14)2-3-12(20-16)9-18-19(22)15-6-4-13(21)10-17(15)24-18/h2-10,21H,1H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXIZERVPFANMV-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (Z)-6-Hydroxy-2-((6-Methoxyquinolin-2-yl)Methylene)Benzofuran-3(2H)-one

Synthesis of 6-Methoxyquinoline-2-Carbaldehyde

The preparation of 6-methoxyquinoline-2-carbaldehyde, a critical intermediate, proceeds via two primary routes:

Vilsmeier-Haack Formylation of 6-Methoxyquinoline

Reaction of 6-methoxyquinoline with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the 2-formyl derivative. This method, adapted from the formylation of trans-3,4',5-trimethoxystilbene, affords the aldehyde in 65–72% yield after purification by silica gel chromatography (eluent: hexane/ethyl acetate, 4:1).

Table 1: Optimization of Vilsmeier-Haack Formylation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 68 |

| POCl₃ Equivalents | 1.2 | 72 |

| Solvent | DMF | 65 |

Oxidation of 2-Methyl-6-Methoxyquinoline

Alternative oxidation of 2-methyl-6-methoxyquinoline using selenium dioxide (SeO₂) in dioxane/water (3:1) under reflux for 6 hours provides the aldehyde in 60–67% yield. This method avoids harsh acidic conditions but requires careful control of reaction time to prevent over-oxidation to the carboxylic acid.

Base-Catalyzed Condensation with 6-Hydroxybenzofuran-3(2H)-one

The target compound is synthesized via a Z-selective aldol-like condensation between 6-methoxyquinoline-2-carbaldehyde and 6-hydroxybenzofuran-3(2H)-one. Adapted from semisynthetic aurone methodologies, the reaction employs 50% aqueous potassium hydroxide in ethanol-N,N-dimethylformamide (1:1) at 80°C for 4–6 hours, yielding the (Z)-isomer as the major product (75–82% yield).

Mechanistic Insights

- Deprotonation : The hydroxyl group of 6-hydroxybenzofuran-3(2H)-one is deprotonated by KOH, forming a nucleophilic enolate.

- Nucleophilic Attack : The enolate attacks the aldehyde carbonyl of 6-methoxyquinoline-2-carbaldehyde, forming a β-hydroxyketone intermediate.

- Dehydration : Elimination of water generates the α,β-unsaturated ketone with (Z)-stereochemistry, stabilized by conjugation with the benzofuran and quinoline systems.

Table 2: Optimization of Condensation Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | 50% KOH | 82 |

| Solvent | EtOH/DMF (1:1) | 78 |

| Temperature | 80°C | 80 |

| Time | 5 hours | 75 |

Structural Characterization and Spectral Data

The (Z)-configuration of the exocyclic double bond is confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography (where applicable). Key spectroscopic features include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.4 Hz, 1H, H-3 quinoline), 7.92 (s, 1H, H-1 benzofuran), 7.78 (d, J = 9.2 Hz, 1H, H-8 quinoline), 6.85 (s, 1H, H-5 benzofuran), 3.95 (s, 3H, OCH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 184.2 (C-3 ketone), 162.1 (C-6 hydroxy), 154.7 (C-2 quinoline), 148.9 (C-7 benzofuran), 56.3 (OCH₃).

- HRMS (ESI+) : m/z calcd for C₁₉H₁₃NO₄ [M+H]⁺: 319.0845; found: 319.0849.

Table 3: Comparative Spectral Data for Key Intermediates and Product

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|

| 6-Methoxyquinoline-2-carbaldehyde | 10.12 (s, 1H, CHO) | 192.4 (CHO) | 188.0712 [M+H]⁺ |

| 6-Hydroxybenzofuran-3(2H)-one | 6.72 (s, 1H, H-5) | 178.9 (C=O) | 149.0244 [M+H]⁺ |

| Target Compound | 8.45 (d, J = 8.4 Hz) | 184.2 (C=O) | 319.0849 [M+H]⁺ |

Discussion of Synthetic Challenges and Optimizations

Regioselectivity in Quinoline Formylation

The Vilsmeier-Haack reaction preferentially formylates the 2-position of 6-methoxyquinoline due to electron-donating effects of the methoxy group at C-6, which activates the adjacent C-2 position toward electrophilic substitution. Competing formylation at C-4 is minimized by maintaining low temperatures (0–5°C) and stoichiometric control of POCl₃.

Z-Selectivity in Aldol Condensation

The base-catalyzed reaction favors the (Z)-isomer due to kinetic control and steric hindrance between the quinoline methoxy group and benzofuran hydroxyl group in the transition state. Post-reaction purification via recrystallization from methanol further enriches the Z-configuration (>95% purity).

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a quinoline-2-carboxylic acid derivative.

Reduction: Formation of a benzofuran-3-ol derivative.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The target compound’s quinoline substituent distinguishes it from simpler benzylidene derivatives. Key comparisons include:

Table 1: Structural and Physical Properties

*Calculated from C₁₉H₁₃NO₄.

Key Observations :

- Quinoline vs.

- Methoxy Position: The 6-methoxy group on quinoline may improve binding affinity compared to 8-methoxy (as in 4c) due to optimized steric and electronic effects .

- Halogen vs. Methoxy : Bromine in Compound 9 increases molecular weight but reduces polarity, favoring amyloid fibril detection over enzymatic interactions .

Key Findings :

- Quinoline Derivatives: Compounds like A4 and A6 () show antitumor activity, suggesting the target compound’s quinoline group enhances cytotoxicity.

- Methoxy Positioning: The 6-methoxy group may improve solubility and target affinity compared to non-methoxy analogs (e.g., A4) .

Biological Activity

(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by a hydroxyl group on the benzofuran ring and a methylene bridge to a quinoline moiety, suggests significant potential for various biological activities. This article delves into the compound's biological activity, particularly its anticancer properties, antimicrobial effects, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.3 g/mol. The compound's structure includes several functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.3 g/mol |

| CAS Number | 929339-13-9 |

| Functional Groups | Hydroxy, Methoxy, Benzofuran, Quinoline |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization at the colchicine-binding site, which is critical for cancer cell proliferation. In vitro studies demonstrate its potency against various cancer cell lines, including prostate cancer cells.

In Vitro Studies

- Cell Lines Tested : Prostate cancer cells, breast cancer cells.

- Mechanism of Action : Inhibition of tubulin polymerization.

- IC50 Values : Specific IC50 values vary depending on the cell line but indicate strong cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows promising antimicrobial activity against various microorganisms. The antimicrobial effects are attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Antimicrobial Efficacy

- Tested Microorganisms :

- Bacteria: Staphylococcus aureus, Escherichia coli

- Fungi: Candida albicans

- Minimum Inhibitory Concentration (MIC) :

- Effective against tested strains with MIC values ranging from 10 µg/mL to 100 µg/mL.

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique biological profile of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-6-hydroxybenzofuran | Benzofuran core | Anticancer activity |

| (Z)-6-(pyridinylmethylene)benzofuran | Pyridine substitution | Antimicrobial properties |

| (Z)-6-(indolylmethylene)benzofuran | Indole moiety | Anticancer and anti-inflammatory effects |

Case Studies

- Study on Prostate Cancer Cells :

- Researchers observed that treatment with this compound resulted in a significant decrease in cell viability in prostate cancer cell lines compared to untreated controls.

- Antimicrobial Activity Study :

- A study demonstrated that the compound exhibited strong inhibition against Candida albicans, with zones of inhibition measured at 15 mm in disc diffusion assays.

Q & A

Q. Basic Analytical Characterization

- 1H/13C NMR : Assign olefinic protons (δ 7.6–8.1 ppm for the methylene group) and aromatic signals (e.g., methoxy at δ 3.8–4.0 ppm). Compare coupling constants (e.g., J = 7.5–8.1 Hz) to confirm Z-stereochemistry .

- HRMS (ESI) : Validate molecular weight (e.g., m/z 283.0611 for hydroxyl/methoxy derivatives) .

- HPLC-PDA : Monitor purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

What in vitro assays are suitable for initial biological evaluation of this benzofuranone derivative?

Q. Basic Biological Screening

- NF-κB inhibition : Measure suppression of LPS-induced NF-κB activity in macrophages (IC50 < 10 µM) via luciferase reporter assays .

- Apoptosis assays : Quantify caspase-3/7 activation in cancer cell lines (e.g., MCF-7) using fluorogenic substrates .

- DRAK2 inhibition : Screen kinase activity via ATP competition assays with recombinant DRAK2 .

How can stereoselective synthesis routes be designed for this compound?

Q. Advanced Stereochemical Control

- Asymmetric transfer hydrogenation (ATH) : Use Ru-catalyzed ATH with HCO2Na/CTAB to access cis-dihydrobenzofuranols (>99% ee) .

- Dual-metal catalysis : Employ chiral N,N′-dioxide ligands with Sc(OTf)3 for allylic alkylation, achieving >90% ee in stereodivergent syntheses .

- Dynamic kinetic resolution (DKR) : Optimize reaction conditions (e.g., 0.5 mol% Ru catalyst at 65°C) to resolve racemic intermediates .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Data Analysis

- Dose-response validation : Replicate assays (e.g., NF-κB inhibition) under standardized conditions (e.g., 24-hour incubation, 10% FBS) to rule out false positives .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

- Metabolic stability assays : Compare half-life (t1/2) in microsomes to assess if discrepancies arise from compound degradation .

What computational strategies support the rational design of derivatives with enhanced activity?

Q. Advanced Drug Design

- Molecular docking : Screen against PIM1 kinase (PDB: 2OBJ) to prioritize substituents with favorable binding (e.g., 4-hydroxy-3-methoxy groups for H-bonding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict bioactivity .

- De novo design : Generate analogs using benzofuran-3(2H)-one as a core scaffold, optimizing logP (<3) and topological polar surface area (TPSA > 80 Ų) for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.